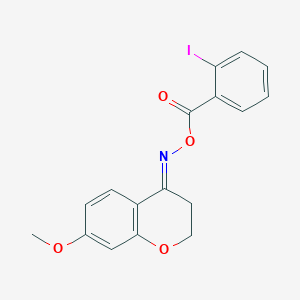
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime, also known as IBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the compound 2C-I, which is a psychedelic drug. IBOMe is used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime is not fully understood. It is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime may also act as a partial agonist at dopamine receptors, particularly the D2 receptor. This receptor is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime has been shown to have psychedelic effects similar to those of other phenethylamines, such as 2C-I. These effects include altered perception, mood, and cognition. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime has also been shown to increase heart rate and blood pressure, which may be related to its effects on dopamine receptors. It has been suggested that 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime may have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have consistent effects in animal models. However, there are also several limitations to its use. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime is a controlled substance in many countries, which may make it difficult to obtain for research purposes. Additionally, its effects on humans are not fully understood, and there may be safety concerns associated with its use.
Zukünftige Richtungen
There are several future directions for research on 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders. Another area of interest is its effects on dopamine receptors, and how these effects may be related to its psychedelic properties. Additionally, more research is needed to fully understand the mechanism of action of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime and its effects on serotonin receptors.
Synthesemethoden
The synthesis of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime involves the reaction of 2-iodobenzoic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. The hydroxamic acid is then reacted with 7-methoxy-2,3-dihydro-4H-chromen-4-one to form the oxime derivative, which is purified by recrystallization. The yield of this synthesis method is around 35%.
Wissenschaftliche Forschungsanwendungen
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime is used in scientific research to study its effects on the central nervous system. It has been shown to have psychedelic effects similar to those of other phenethylamines, such as 2C-I. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime has been used in studies to investigate its effects on serotonin receptors, which are involved in the regulation of mood, cognition, and perception. It has also been used in studies to investigate its effects on dopamine receptors, which are involved in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO4/c1-21-11-6-7-13-15(8-9-22-16(13)10-11)19-23-17(20)12-4-2-3-5-14(12)18/h2-7,10H,8-9H2,1H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXUMXDGKLBMIG-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3I)CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC=CC=C3I)/CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)

![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)

![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)

![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)